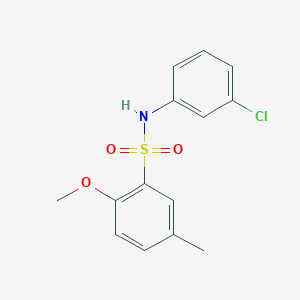
2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is responsible for energy production in cells. CPI-613 has shown promising results in preclinical and clinical studies, and its unique mechanism of action makes it a potential therapeutic option for various types of cancer.
Mecanismo De Acción
2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide targets two key enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide disrupts the TCA cycle and causes the accumulation of toxic metabolites, which ultimately leads to cell death.
Biochemical and Physiological Effects
2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been shown to decrease ATP production, increase oxidative stress, and induce apoptosis in cancer cells. Additionally, 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide is its unique mechanism of action, which makes it a potential therapeutic option for various types of cancer. Additionally, 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been shown to have a favorable safety profile in clinical studies. However, one limitation of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide is that it may not be effective against all types of cancer. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide.
Direcciones Futuras
There are several future directions for research on 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide. One area of interest is the development of more potent analogs of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide that can selectively target cancer cells. Additionally, further studies are needed to determine the optimal combination of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide with other chemotherapeutic agents. Finally, there is a need for more clinical studies to determine the safety and efficacy of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide in various types of cancer.
Métodos De Síntesis
2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with cyclopentylhydrazine to form 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazine. The final step involves the reaction of the hydrazine compound with carbon disulfide to form 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the TCA cycle, which is overactive in cancer cells. This leads to the accumulation of toxic metabolites and ultimately, cell death. 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has shown efficacy against various types of cancer, including pancreatic, lung, and ovarian cancer.
Propiedades
IUPAC Name |
1-[(5-chloro-2-methoxybenzoyl)amino]-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-20-12-7-6-9(15)8-11(12)13(19)17-18-14(21)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,17,19)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWRGPGOHZFABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)




![4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5700632.png)

![N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)
![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5700683.png)
![6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5700689.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5700691.png)